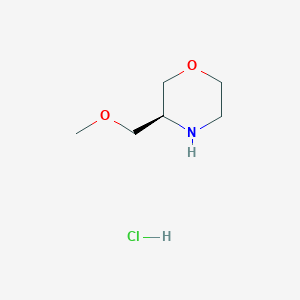

(S)-3-(Methoxymethyl)morpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-(methoxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHMLTGBCWLCIW-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693464 | |

| Record name | (3S)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218595-25-6 | |

| Record name | (3S)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-(Methoxymethyl)morpholine hydrochloride chemical properties

An In-Depth Technical Guide to (S)-3-(Methoxymethyl)morpholine Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Introduction

This compound is a chiral heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique structural features—a stereochemically defined morpholine ring functionalized with a methoxymethyl group—offer medicinal chemists a versatile scaffold to optimize drug candidates. The morpholine moiety is a "privileged" structure in drug discovery, known for its ability to improve key pharmacokinetic properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2][3] The hydrochloride salt form of this compound enhances its stability and simplifies handling in synthetic laboratory settings.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis considerations, analytical characterization, and critical applications of this compound, offering field-proven insights into its strategic use in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a starting material are foundational to its effective application in research and development.

Compound Identification

A summary of the key identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 218594-76-4[1] |

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.635 g/mol [1] |

| IUPAC Name | (3S)-3-(methoxymethyl)morpholine hydrochloride |

| SMILES | COC[C@H]1COCCN1.Cl[4] |

| InChI | 1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |

| InChIKey | ROHMLTGBCWLCIW-LMOVPXPDSA-N |

| MDL Number | MFCD09608107[1][4] |

Physical and Computational Properties

The physical state and computational descriptors provide insight into the compound's behavior in various experimental conditions.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 180 °C at 760 mmHg | [1] |

| Storage | 2-8°C, sealed, dry, inert gas | [1][4][5] |

| Purity | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | [5] |

| logP (calculated) | -0.3788 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 2 | [5] |

Note: Properties like TPSA and logP are for the free base form, (3S)-3-(Methoxymethyl)morpholine.

Synthesis and Manufacturing Insights

While proprietary manufacturing processes are common, a plausible synthetic route for chiral morpholine derivatives can be conceptualized from established organic chemistry principles. The synthesis of related morpholine analogs often involves the cyclization of amino alcohol precursors. For (S)-3-(Methoxymethyl)morpholine, a synthetic strategy would likely start from a chiral amino alcohol, ensuring the desired (S)-stereochemistry at the C3 position.

A generalized, multi-step synthesis could involve the reaction of a protected (S)-1-amino-3-methoxypropan-2-ol with a two-carbon electrophile, followed by deprotection and cyclization.

Caption: Conceptual synthetic pathway for this compound.

Role in Medicinal Chemistry and Drug Development

The morpholine ring is a cornerstone in modern drug design, prized for its advantageous physicochemical properties. Its incorporation into a molecule can significantly enhance its drug-like characteristics.[2][3]

Causality Behind Morpholine's Efficacy:

-

Enhanced Solubility: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, while the protonated nitrogen in the hydrochloride salt improves aqueous solubility. This is critical for drug formulation and bioavailability.[2]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase a drug's half-life and duration of action.

-

PK/PD Modulation: The weak basicity of the morpholine nitrogen (pKa ≈ 8.4 for morpholine itself) means it is partially protonated at physiological pH. This balance is crucial for traversing the blood-brain barrier (BBB) and interacting with targets in the central nervous system (CNS).[2]

-

Target Interaction: The defined stereochemistry of the (S)-enantiomer allows for precise, three-dimensional interactions with chiral biological targets like enzymes and receptors, leading to improved potency and selectivity.[1]

This specific building block is commonly employed in the synthesis of kinase inhibitors, antiviral agents, and CNS therapeutics.[1]

Caption: Influence of the morpholine moiety on drug properties.

Spectral Analysis and Characterization

Structural confirmation of this compound relies on standard analytical techniques. While full spectra are typically proprietary to suppliers, ¹H NMR and ¹³C NMR are the primary methods for verification.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy protons (-OCH₃), the diastereotopic protons of the morpholine ring, and the protons on the methoxymethyl side chain. The coupling patterns and chemical shifts would confirm the connectivity and stereochemical integrity.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals, corresponding to each carbon atom in the C₆H₁₃NO₂ free base structure, confirming the absence of impurities with different carbon skeletons.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the parent ion, corresponding to the free base form of the molecule.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. This compound has associated hazards that require appropriate precautions.

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

The GHS signal word is "Warning" .[4]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.

-

Handling Precautions: Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place at 2-8°C under an inert atmosphere.[1][4][5]

Experimental Protocol: Representative N-Alkylation

To illustrate the utility of this compound as a synthetic intermediate, the following section describes a generalized, self-validating protocol for a standard N-alkylation reaction. This protocol is representative and should be adapted and optimized for specific substrates and scales.

Objective

To couple an alkyl halide (R-X) to the secondary amine of (S)-3-(Methoxymethyl)morpholine to form a tertiary amine.

Materials

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Apolar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Non-nucleophilic base (e.g., Potassium Carbonate - K₂CO₃ or Diisopropylethylamine - DIPEA)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

-

Neutralization of the Hydrochloride Salt:

-

Dissolve this compound (1.0 eq) in a suitable solvent like DMF.

-

Add a base (e.g., K₂CO₃, 2.5 eq) to the solution. The base is crucial to neutralize the HCl salt and deprotonate the secondary amine, generating the free amine in situ, which is the active nucleophile. An excess of a solid base like K₂CO₃ also helps drive the reaction to completion.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Alkylation Reaction:

-

To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature. The slight excess of the electrophile ensures full consumption of the more valuable morpholine starting material.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak validates the reaction's progression.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the mixture by adding deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual water-soluble impurities. This step is self-validating as the separation of distinct aqueous and organic layers confirms successful phase separation.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product using column chromatography on silica gel to isolate the desired N-alkylated morpholine derivative.

-

Caption: Workflow for a representative N-alkylation experiment.

References

-

This compound. MySkinRecipes. [Link]

-

This compound, CAS No. 218595-25-6. iChemical. [Link]

-

3-(Methoxymethyl)morpholine. PubChem, National Center for Biotechnology Information. [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. [Link]

-

Safety Data Sheet - Morpholine. Nexchem Ltd. [Link]

-

Hazardous substance assessment – Morpholine. Canada.ca. [Link]

-

Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Consensus. [Link]

-

Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. Miguel Prudêncio Lab. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - Morpholine. Penta Chemicals. [Link]

- Chemical synthesis of morpholine derivatives.

-

Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound, CAS No. 218595-25-6 - iChemical [ichemical.com]

- 7. tcichemicals.com [tcichemicals.com]

(S)-3-(Methoxymethyl)morpholine Hydrochloride (CAS 218594-76-4): A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Chiral Morpholines in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the morpholine moiety has emerged as a "privileged structure."[1][2] Its unique physicochemical properties, including its contribution to aqueous solubility, metabolic stability, and its ability to engage in crucial hydrogen bonding interactions, have cemented its role in the design of novel therapeutics.[1][3] (S)-3-(Methoxymethyl)morpholine hydrochloride, a specific chiral building block, offers medicinal chemists a strategic advantage in the synthesis of complex molecules where precise stereochemistry is paramount for biological activity.[4] This guide provides an in-depth technical overview of this valuable synthetic intermediate, tailored for researchers, scientists, and drug development professionals. We will explore its chemical and physical properties, established and potential applications, and provide a framework for its safe and effective use in the laboratory.

The hydrochloride salt form of (S)-3-(Methoxymethyl)morpholine enhances its stability and simplifies handling during synthetic procedures, making it a preferred choice in multi-step syntheses.[4] Its applications are particularly prominent in the development of kinase inhibitors, antiviral agents, and therapeutics for the central nervous system (CNS).[3][4] The morpholine ring's flexible conformation and the specific stereocenter at the C-3 position allow for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and formulation. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 218594-76-4 | [5] |

| Molecular Formula | C₆H₁₄ClNO₂ | [4] |

| Molecular Weight | 167.635 g/mol | [4] |

| Boiling Point | 180 °C at 760 mmHg | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥95-98% | [5][6] |

| Storage Conditions | 2-8°C, sealed, dry, inert gas | [4][5][7] |

| SMILES | COC[C@H]1COCCN1.Cl | [5] |

| InChI Key | ROHMLTGBCWLCIW-UHFFFAOYSA-N |

Computational Chemistry Data

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | [6] |

| LogP | -0.3788 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 2 | [6] |

Synthesis and Manufacturing Considerations

The synthesis of chiral morpholine derivatives is a well-established area of organic chemistry, with various methodologies available to achieve the desired stereochemistry.[8][9] While the specific proprietary synthesis of this compound by commercial suppliers is not publicly detailed, the general approaches to constructing the morpholine ring often involve the cyclization of vicinal amino alcohols.[9]

A plausible synthetic strategy, illustrated in the diagram below, could involve the reaction of a chiral amino alcohol with a suitable two-carbon electrophile, followed by cyclization. The stereocenter would be introduced early in the synthesis, likely from a chiral starting material.

Caption: Plausible synthetic pathway for this compound.

Applications in Drug Discovery and Development

The utility of this compound as a chiral building block is extensive, with its incorporation into a variety of drug candidates.[4] The morpholine ring is known to improve the pharmacokinetic properties of molecules, including solubility and metabolic stability, which are critical for developing effective CNS-penetrant drugs.[3][10]

Case Study: Kinase Inhibitors

In the realm of oncology, kinase inhibitors represent a major class of targeted therapies. The specific stereochemistry of this compound can be leveraged to create inhibitors with high potency and selectivity. The morpholine oxygen can act as a hydrogen bond acceptor, while the overall scaffold orients other pharmacophoric elements for optimal binding to the kinase active site.

Central Nervous System (CNS) Therapeutics

Developing drugs for CNS disorders requires a delicate balance of properties to ensure blood-brain barrier permeability.[3][10] The physicochemical characteristics of the morpholine moiety, such as its pKa and conformational flexibility, make it a valuable component in the design of CNS-active compounds.[3] this compound can be incorporated into molecules targeting receptors and enzymes implicated in neurodegenerative diseases, mood disorders, and pain.[3]

Antiviral Agents

The structural features of this chiral morpholine derivative are also advantageous in the design of antiviral drugs. By introducing this moiety, medicinal chemists can modulate the solubility and cell permeability of the drug candidate, potentially leading to improved efficacy.

Experimental Protocol: General Procedure for Amide Coupling

This protocol outlines a general procedure for the coupling of this compound with a carboxylic acid, a common transformation in drug synthesis.

Objective: To synthesize an amide derivative of (S)-3-(Methoxymethyl)morpholine.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Amide coupling reagent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Free Base: In a round-bottom flask, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DCM). Add an excess of a mild organic base (e.g., TEA) to neutralize the hydrochloride and generate the free amine in situ. Stir for 15-30 minutes at room temperature.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid in an anhydrous solvent (e.g., DCM or DMF). Add the amide coupling reagents (e.g., HATU and DIPEA, or HOBt and EDC). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: Add the solution containing the free (S)-3-(Methoxymethyl)morpholine to the activated carboxylic acid solution.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. achmem.com [achmem.com]

- 6. chemscene.com [chemscene.com]

- 7. 218595-25-6|(S)-3-(Methoxymethyl)morpholine|BLD Pharm [bldpharm.com]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(S)-3-(Methoxymethyl)morpholine hydrochloride molecular weight and formula

An In-Depth Technical Guide to (S)-3-(Methoxymethyl)morpholine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a chiral saturated heterocyclic compound that has emerged as a valuable building block in modern medicinal chemistry. The morpholine scaffold, a six-membered ring containing both an amine and an ether functional group, is a privileged structure in drug design due to its favorable physicochemical properties. It often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] The presence of a defined stereocenter and a methoxymethyl substituent in this compound provides medicinal chemists with a versatile tool to introduce specific three-dimensional architecture into target molecules, which is frequently critical for achieving high potency and selectivity.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's core physicochemical properties, discusses the strategic rationale for its use in drug design, outlines its synthesis and handling, and explores its applications in the development of novel therapeutics, particularly for the central nervous system (CNS).[1][2]

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation processes compared to the free base.[2]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO₂ | [2][3][4][5] |

| Molecular Weight | 167.63 g/mol | [3][4][5][6] |

| CAS Number | 218594-76-4 | [2][4] |

| Appearance | Solid | |

| Boiling Point | 180 °C (at 760 mmHg) | [2][6] |

| Storage Conditions | 2-8°C, sealed, dry, inert atmosphere | [2][4] |

| SMILES | COC[C@H]1COCCN1.Cl | [4] |

Molecular Structure

The structure of this compound features a morpholine ring with a methoxymethyl group attached at the C3 position. The "(S)" designation indicates the specific stereochemical configuration at this chiral center, which is crucial for its application in stereospecific synthesis. The nitrogen atom of the morpholine ring is protonated, forming a hydrochloride salt.

The Strategic Role of the Morpholine Scaffold in Drug Design

The recurring presence of the morpholine moiety in approved drugs and clinical candidates is not coincidental; it is a result of deliberate design choices aimed at optimizing drug-like properties.

Causality behind its Utility:

-

Solubility Enhancement: The oxygen atom acts as a hydrogen bond acceptor, while the protonated nitrogen atom in the salt form can act as a hydrogen bond donor. These features improve interactions with water, thereby increasing the aqueous solubility of the parent molecule—a critical factor for bioavailability.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Incorporating this scaffold can protect a drug molecule from rapid metabolism, prolonging its half-life in the body.

-

Pharmacokinetic Modulation: As a weak base, the morpholine nitrogen (pKb ≈ 5.6 for the parent morpholine) can be tailored to achieve a desired pKa for the overall molecule.[7] This is essential for controlling properties like absorption, distribution, and cell permeability, including passage across the blood-brain barrier (BBB).[1]

-

Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring acts as a rigid scaffold. This allows chemists to position other functional groups (substituents) in well-defined spatial orientations (vectors), facilitating precise interactions with biological targets like enzyme active sites or receptors.

Synthesis and Handling

General Synthetic Approach

The synthesis of substituted morpholines like (S)-3-(Methoxymethyl)morpholine typically involves the cyclization of an appropriate amino alcohol precursor. While specific, proprietary methods are common, a general and illustrative workflow can be conceptualized from known organic chemistry principles for morpholine synthesis.[8] One common strategy involves the reaction of a chiral amino alcohol with a two-carbon electrophile to form the ring.

Protocol: Safe Handling and Storage

To ensure the integrity and stability of this compound, the following self-validating protocol must be followed. The reasoning behind each step is provided to reinforce best practices.

Objective: To maintain the chemical purity and stability of the compound for research applications.

Methodology:

-

Receiving and Initial Inspection:

-

Step: Upon receipt, inspect the container seal for any breaches.

-

Causality: A broken seal could indicate potential contamination or exposure to the atmosphere, compromising the material's integrity.

-

-

Working Environment:

-

Step: Handle the solid compound in a well-ventilated area or a chemical fume hood.

-

Causality: This mitigates inhalation risk, as the compound is associated with hazard statements H332 (Harmful if inhaled) and H335 (May cause respiratory irritation).[4]

-

-

Dispensing:

-

Step: Use clean, dry spatulas and glassware for weighing and transferring the material.

-

Causality: The hydrochloride salt is hygroscopic. Introducing moisture can lead to clumping and potential degradation over time.

-

-

Storage:

-

Step: After dispensing, purge the container headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing.

-

Causality: Inert gas displaces atmospheric oxygen and moisture, preventing potential oxidative degradation and hydrolysis. This is a critical step for long-term stability.

-

Step: Store the sealed container in a refrigerator at 2-8°C.[2][4]

-

Causality: Low temperatures slow down the rate of any potential decomposition reactions, preserving the compound's purity.

-

-

Solution Preparation:

-

Step: When preparing solutions, add the solid to the desired solvent slowly while stirring.

-

Causality: As a salt, its dissolution may be exothermic. Slow addition prevents localized overheating.

-

Applications in Drug Development

This compound serves as a high-value chiral intermediate for introducing a stereochemically defined morpholine unit into complex active pharmaceutical ingredients (APIs).[2]

-

Kinase Inhibitors: Many kinase inhibitors bind to the ATP pocket of the enzyme. The morpholine moiety is often used to occupy the solvent-exposed region of this pocket, where its properties can enhance solubility and fine-tune binding without disrupting core interactions.

-

Central Nervous System (CNS) Therapeutics: Developing drugs for the CNS is challenging due to the blood-brain barrier. The physicochemical properties of the morpholine ring—a balance of polarity and lipophilicity—are frequently exploited to improve BBB permeability.[1] This makes the building block valuable for synthesizing novel treatments for neurodegenerative diseases, mood disorders, and pain.[1][2]

-

Antiviral Agents: The morpholine scaffold is present in several antiviral compounds. Its ability to engage in hydrogen bonding and its stable nature make it a reliable component for structures designed to inhibit viral enzymes or replication processes.[2]

Safety and Hazard Information

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound. The known GHS hazard statements are summarized below.

| Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H332 | Harmful if inhaled | [4] |

| H335 | May cause respiratory irritation | [4] |

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined stereochemistry, combined with the intrinsically favorable properties of the morpholine scaffold, allows for the rational design of drug candidates with improved solubility, enhanced metabolic stability, and optimized pharmacokinetic profiles. Its successful application in the synthesis of kinase inhibitors, CNS drugs, and antiviral agents underscores its importance and versatility. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for any researcher aiming to leverage this potent building block in the pursuit of novel and effective therapeutics.

References

-

MySkinRecipes. This compound.[Link]

-

iChemical. This compound, CAS No. 218595-25-6.[Link]

-

Acmec Biochemical. 218595-25-6[this compound -].[Link]

-

PubChem. 3-(Methoxymethyl)morpholine.[Link]

- Bin, T. (2011). Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Applied Chemical Industry.

-

Chemsrc. (R)-3-(MethoxyMethyl)-Morpholine HCl | CAS#:218594-74-2.[Link]

- The Merck Index Online. Morpholine.

- Google Patents.

-

Basit, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Organic Chemistry Portal. Morpholine synthesis.[Link]

-

Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound, CAS No. 218595-25-6 - iChemical [ichemical.com]

- 4. achmem.com [achmem.com]

- 5. (R)-3-(MethoxyMethyl)-Morpholine HCl | CAS#:218594-74-2 | Chemsrc [chemsrc.com]

- 6. 218595-25-6[this compound -]- Jizhi Biochemical [acmec.com.cn]

- 7. Morpholine [drugfuture.com]

- 8. Morpholine synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of (S)-3-(Methoxymethyl)morpholine Hydrochloride

Abstract

(S)-3-(Methoxymethyl)morpholine hydrochloride is a crucial chiral building block in modern medicinal chemistry.[1] Its defined stereochemistry and the presence of the morpholine scaffold make it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and central nervous system (CNS) therapeutics.[1] The morpholine ring, in particular, is a favored structural motif used to enhance aqueous solubility, metabolic stability, and target binding affinity in drug candidates.[2][3] This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this compound, intended for researchers and professionals in drug development and process chemistry. The discussion emphasizes the rationale behind methodological choices, detailed experimental protocols, and critical process parameters.

Introduction and Retrosynthetic Analysis

The synthesis of enantiomerically pure morpholine derivatives is a topic of significant interest in organic synthesis.[4] The target molecule, this compound, possesses a single stereocenter at the C3 position. A logical retrosynthetic approach involves disconnecting the methoxy group and the hydrochloride salt, identifying (S)-3-Hydroxymethylmorpholine as the key chiral precursor. This precursor contains the pre-installed, stereochemically defined morpholine core.

The primary challenge, therefore, lies in the efficient and stereoretentive synthesis of (S)-3-Hydroxymethylmorpholine, followed by a clean and high-yielding O-methylation and subsequent salt formation.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights that a robust synthesis will depend on:

-

An effective method to produce an N-protected (S)-3-hydroxymethylmorpholine derivative.

-

A clean deprotection step to yield the free secondary amine.

-

A specific and high-yielding O-methylation of the primary alcohol.

-

Final conversion to the stable hydrochloride salt.

Recommended Synthetic Pathway

The most field-proven route commences with the N-protected chiral intermediate, (S)-(4-benzylmorpholin-3-yl)methanol. The benzyl group serves as an effective protecting group for the morpholine nitrogen, preventing side reactions during subsequent steps and being readily removable under standard hydrogenolysis conditions.

The overall transformation can be visualized as a three-step process starting from the N-benzyl protected precursor.

References

The Architect of Asymmetry: A Technical Guide to the Role of (S)-3-(Methoxymethyl)morpholine Hydrochloride in Stereocontrolled Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Chiral morpholine scaffolds are integral components of numerous clinically significant molecules, prized for their favorable physicochemical properties and their ability to impart specific three-dimensional orientations to pharmacophores. This guide delves into the mechanistic underpinnings of how chiral morpholine derivatives, specifically exemplified by (S)-3-(methoxymethyl)morpholine hydrochloride, serve as powerful tools in asymmetric synthesis. We will explore its role as a chiral building block, focusing on the strategic synthesis of the potent antiemetic drug Aprepitant, a neurokinin-1 (NK-1) receptor antagonist. This document will elucidate the principles of stereochemical relay and diastereoselective transformations, providing a framework for understanding and applying these concepts in complex molecule synthesis.

The Significance of the Chiral Morpholine Moiety

The morpholine heterocycle is a prevalent feature in a wide array of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1][2] Its unique structural and electronic properties, including a non-planar, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom, contribute to improved metabolic stability, aqueous solubility, and the ability to traverse the blood-brain barrier.[2] When a stereocenter is introduced into the morpholine ring, as in (S)-3-(methoxymethyl)morpholine, it becomes a valuable chiral building block for the enantioselective synthesis of complex drug molecules.[3][4][5]

The hydrochloride salt form of these chiral morpholines, such as this compound, enhances the stability and handling of the compound during synthetic manipulations.[6] The primary utility of such a molecule lies in its ability to act as a chiral scaffold, where the pre-existing stereocenter at the C3 position directs the formation of new stereocenters at other positions on the morpholine ring or on appended side chains.

Case Study: Stereoselective Synthesis of the Aprepitant Core

Aprepitant is a selective human substance P/neurokinin 1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7][8] A key structural feature of Aprepitant is its highly substituted morpholine core with a specific (2R, 3S) stereochemistry. The synthesis of this core provides an excellent example of how a chiral morpholine precursor can be used to control the stereochemical outcome of a reaction.

One of the pivotal steps in several reported syntheses of Aprepitant involves a highly stereoselective Lewis acid-catalyzed trans-acetalization reaction.[7] This reaction establishes the crucial C2 stereocenter with the desired (R) configuration, controlled by the existing (S) stereocenter at C3 of a morpholine intermediate.

Key Stereodetermining Step: Lewis Acid-Catalyzed Trans-Acetalization

The following protocol is a representative example of a key stereoselective transformation in the synthesis of an Aprepitant intermediate, adapted from the principles described in the literature.[7]

Experimental Protocol: Diastereoselective Acetal Formation

| Step | Procedure | Rationale |

| 1. | A solution of the chiral morpholin-2-ol intermediate (possessing the (S)-configuration at C3) in a suitable aprotic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). | Low temperature is crucial to enhance the selectivity of the reaction and minimize side reactions. An inert atmosphere prevents the reaction of sensitive reagents with atmospheric moisture and oxygen. |

| 2. | A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) is added dropwise to the cooled solution. | The Lewis acid activates the hydroxyl group at C2, making it a good leaving group and facilitating the formation of an oxocarbenium ion intermediate. |

| 3. | A solution of the chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, in the same solvent is then added slowly to the reaction mixture. | This chiral alcohol is the nucleophile that will attack the oxocarbenium ion. Its own stereochemistry is critical for the final stereochemical outcome of the product. |

| 4. | The reaction is stirred at low temperature for a specified period until completion, as monitored by a suitable analytical technique (e.g., thin-layer chromatography or HPLC). | Sufficient reaction time is allowed for the complete formation of the desired product. |

| 5. | The reaction is quenched by the addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate). | The quenching step neutralizes the Lewis acid and stops the reaction. |

| 6. | The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. | Standard workup procedure to isolate the crude product. |

| 7. | The crude product is purified by a suitable method, such as column chromatography or crystallization, to yield the desired diastereomer with high purity. | Purification is necessary to isolate the desired product from any unreacted starting materials, byproducts, or other diastereomers. |

Visualizing the Synthetic Workflow

Caption: Workflow for the diastereoselective synthesis of the Aprepitant morpholine core.

The Core Mechanism of Stereochemical Control

The high diastereoselectivity observed in the trans-acetalization reaction is a direct consequence of the conformational constraints imposed by the chiral morpholine ring and the directing effect of the C3 substituent.

-

Formation of a Chiral Oxocarbenium Ion: The Lewis acid activates the hydroxyl group at C2, leading to its departure and the formation of a planar, prochiral oxocarbenium ion. The morpholine ring, however, is not planar. The substituent at the C3 position, such as a methoxymethyl group, will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

-

Facial Selectivity Directed by the C3-Substituent: The C3-(S) stereocenter and its substituent create a sterically hindered environment on one face of the molecule. The incoming nucleophile, the chiral (R)-alcohol, will preferentially attack the oxocarbenium ion from the less hindered face. This facial bias is the key to the high diastereoselectivity of the reaction.

-

Conformational Control: The chair-like conformation of the morpholine ring places the C3-substituent in a defined spatial orientation. This locks the conformation of the ring and presents a clear steric bias for the incoming nucleophile. The methoxymethyl group, with its additional steric bulk and potential for hydrogen bonding interactions, can further enhance this directing effect.

Visualizing the Mechanistic Rationale

Caption: The C3-(S)-substituent directs the nucleophilic attack to the less hindered face of the oxocarbenium ion.

Conclusion

This compound, and chiral morpholine derivatives in general, are not merely passive components in a synthesis. They are active participants that architect the three-dimensional structure of the final molecule. The synthesis of Aprepitant serves as a compelling illustration of how the inherent chirality of the morpholine scaffold can be leveraged to achieve remarkable levels of stereocontrol in complex synthetic transformations. A thorough understanding of the underlying mechanistic principles, including conformational analysis and steric hindrance, is paramount for researchers and drug development professionals seeking to design and execute efficient and stereoselective syntheses of novel therapeutic agents. The strategic use of such chiral building blocks will undoubtedly continue to be a key enabler in the discovery and development of the next generation of medicines.

References

-

Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]

-

Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]

-

Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]

-

Lombardo, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10763-10773. [Link]

-

MySkinRecipes. This compound. [Link]

-

König, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6467–6476. [Link]

-

Szymański, W., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244–2259. [Link]

-

Walczak, M. A. (2020). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 85(15), 9635–9644. [Link]

-

Olsson, T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-415. [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery | MDPI [mdpi.com]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. medkoo.com [medkoo.com]

- 7. Synthesis of Aprepitant [cjph.com.cn]

- 8. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chiral Purity Analysis of (S)-3-(Methoxymethyl)morpholine Hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing and validating a robust analytical method for determining the chiral purity of (S)-3-(Methoxymethyl)morpholine hydrochloride. This critical chiral building block is integral to the synthesis of various pharmaceutical agents, where stereochemistry dictates therapeutic efficacy and safety. This document will delve into the scientific principles underpinning chiral separations, provide a systematic approach to method development, and detail the validation process in accordance with international regulatory standards.

Part 1: The Imperative of Chiral Purity in Pharmaceutical Development

Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences. Enantiomers, the individual mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body. The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of controlling stereochemistry in drug products.

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now strongly advocate for the development of single-enantiomer drugs. This necessitates the rigorous control of enantiomeric purity for all chiral starting materials, intermediates, and final active pharmaceutical ingredients (APIs). For a key intermediate like this compound, ensuring high enantiomeric excess (e.e.) is paramount to guarantee the stereochemical integrity of the final drug substance.

Part 2: Analytical Methodologies for Enantiomeric Excess Determination

The separation and quantification of enantiomers present a unique analytical challenge as they possess identical physical and chemical properties in an achiral environment. Chromatographic techniques, employing a chiral stationary phase (CSP) or a chiral mobile phase additive, are the most powerful and widely used methods for determining enantiomeric purity.

For a polar amine hydrochloride like this compound, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most promising techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and robust technique for enantiomeric separations. The primary approach involves the use of a Chiral Stationary Phase (CSP) that creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing interaction energies, leading to their separation.

2.1.1 Foundational Principles of Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are the most successful and broadly applicable for a wide range of chiral compounds, including amines. The chiral recognition mechanism is a complex interplay of various interactions:

-

Hydrogen Bonding: The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding with the analyte.

-

Dipole-Dipole Interactions: Polar groups on both the CSP and the analyte contribute to dipole-dipole interactions.

-

Steric Interactions: The helical structure of the polysaccharide creates chiral grooves and cavities. The fit of each enantiomer into these grooves is a critical factor in chiral recognition. One enantiomer will typically have a more stable, higher-energy interaction with the CSP, leading to longer retention times.

-

Inclusion Complexation: The analyte can be included within the chiral cavities of the polysaccharide structure.

For basic analytes like (S)-3-(Methoxymethyl)morpholine, it is often necessary to add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase to suppress interactions with residual silanol groups on the silica support and improve peak shape.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages:

-

Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster analyses without a significant loss of efficiency.

-

Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, with a small percentage of an organic modifier, making it a "greener" and more environmentally friendly technique.

-

Orthogonal Selectivity: SFC can sometimes provide different or improved enantioselectivity compared to HPLC for the same CSP.

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, relying on interactions with the CSP. The mobile phase typically consists of supercritical CO2 and an alcohol modifier (e.g., methanol, ethanol, or isopropanol). For polar amines, additives are also crucial for achieving good peak shapes and resolution.

Part 3: A Systematic Approach to Chiral Method Development

Due to the unpredictable nature of chiral recognition, a systematic screening approach is the most efficient way to develop a suitable analytical method.

Column and Mobile Phase Screening Strategy

The following diagram illustrates a logical workflow for screening CSPs and mobile phases for the analysis of this compound.

Caption: A systematic workflow for chiral method development and validation.

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a detailed, step-by-step methodology for developing a chiral HPLC method.

3.2.1 Materials and Reagents

-

Racemic 3-(Methoxymethyl)morpholine hydrochloride

-

This compound reference standard

-

HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol

-

Diethylamine (DEA) or Triethylamine (TEA), analytical grade

-

Chiral Columns:

-

Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H

-

Amylose-based: Chiralpak® AD-H, Chiralpak® AS-H

-

3.2.2 Sample Preparation

-

Prepare a stock solution of racemic 3-(Methoxymethyl)morpholine hydrochloride at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase).

-

Prepare a stock solution of the (S)-enantiomer reference standard at the same concentration.

-

For specificity, prepare a solution containing both the racemic mixture and a small amount of the (S)-enantiomer to confirm peak identification.

-

Since the analyte is a hydrochloride salt, it may be necessary to neutralize the sample with a base or use a mobile phase that ensures solubility and good chromatography.

3.2.3 Initial Screening Protocol

-

System: HPLC with UV detection (e.g., 210 nm, as the analyte lacks a strong chromophore).

-

Columns: Screen each of the selected chiral columns sequentially.

-

Mobile Phases:

-

Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA

-

Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA

-

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Injection Volume: 10 µL

-

Analysis: Inject the racemic standard onto each column with each mobile phase and evaluate the chromatograms for any signs of enantiomeric separation.

3.2.4 Method Optimization

If partial separation is observed, optimize the method using the column and mobile phase combination that provided the best initial results.

-

Modifier Percentage: Vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to find the optimal balance between retention time and resolution.

-

Additive Concentration: Adjust the concentration of the basic additive (e.g., from 0.05% to 0.2%) to improve peak shape.

-

Temperature: Evaluate the effect of column temperature (e.g., 15 °C to 40 °C) on resolution. Lower temperatures often improve resolution but increase analysis time.

-

Flow Rate: Optimize the flow rate to ensure good resolution within a reasonable analysis time.

Part 4: Method Validation according to ICH Q2(R1)

Once a suitable method is developed, it must be validated to demonstrate its suitability for its intended purpose, as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for a chiral purity method.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities. | Baseline resolution (Rs > 1.5) between the enantiomer peaks. |

| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. Precision (%RSD) and accuracy (%recovery) should be acceptable. |

| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. | Signal-to-noise ratio of approximately 3:1. |

| Linearity and Range | To demonstrate a linear relationship between the concentration of the undesired enantiomer and the analytical response over a specified range. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |

| Accuracy | The closeness of the test results to the true value. | %Recovery of spiked samples should be within a pre-defined range (e.g., 90-110% for the LOQ level). |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | %RSD should be within acceptable limits (e.g., < 10% at the LOQ). |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The resolution and peak shape should not be significantly affected by minor changes in mobile phase composition, flow rate, temperature, etc. |

Validation Workflow

The following diagram outlines the logical flow of the method validation process.

Caption: A workflow for validating a chiral purity analytical method.

Part 5: Data Interpretation and System Suitability

Prior to any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability Parameters:

| Parameter | Purpose | Typical Acceptance Criteria |

| Resolution (Rs) | To ensure adequate separation between the enantiomer peaks. | Rs ≥ 1.5 |

| Tailing Factor (T) | To assess peak symmetry. | 0.8 ≤ T ≤ 1.5 |

| Repeatability of Injections (%RSD) | To ensure consistent injection and detection. | %RSD of peak areas from replicate injections ≤ 2.0% |

The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers:

% e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Where:

-

Area_S is the peak area of the (S)-enantiomer.

-

Area_R is the peak area of the (R)-enantiomer.

Conclusion

The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from this intermediate. A systematic approach to method development, utilizing chiral HPLC or SFC with polysaccharide-based stationary phases, is essential for achieving a robust and reliable separation. Rigorous method validation in accordance with ICH Q2(R1) guidelines is mandatory to demonstrate that the analytical procedure is fit for its intended purpose. This guide provides the foundational knowledge and practical framework for scientists to successfully develop and implement a scientifically sound method for the chiral purity analysis of this important building block.

References

-

Veranova. The importance of chirality in API development. [Link]

- Chirality plays an important role in the development of many pharmaceuticals, being a general property of 'handedness'; nevertheless, a large number of pharmaceuticals are still marketed and administered as racemates. Chirality is all around and even within us; indeed, receptors and enzymes are chiral entities and interact in a specific manner with chiral drugs. Consequently, controlling enantiomeric purity and

Spectroscopic Characterization of (S)-3-(Methoxymethyl)morpholine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for (S)-3-(Methoxymethyl)morpholine hydrochloride (CAS No. 218595-25-6), a chiral building block crucial in pharmaceutical development.[1][2] Given the frequent absence of publicly available spectra for specialized reagents, this document serves as a predictive guide for researchers, outlining the theoretical underpinnings and expected spectral features based on analogous structures and first principles. Every protocol and interpretation is designed to be a self-validating system, grounded in established spectroscopic theory.

Molecular Structure and Its Spectroscopic Implications

Understanding the structure of this compound is paramount to interpreting its spectroscopic output. The molecule consists of a morpholine ring, a chiral center at the C3 position, a methoxymethyl substituent at this center, and a hydrochloride salt formed at the nitrogen atom. The protonation of the amine shifts the electron density within the ring, influencing the chemical environment of all nuclei, which is a key consideration for NMR analysis.

Molecular Information:

-

Molecular Formula: C₆H₁₄ClNO₂[1]

-

Molecular Weight: 167.63 g/mol [1]

-

Chirality: The (S)-configuration at the C3 position is a critical feature for its application in stereospecific synthesis.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we will predict the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methoxy group, the methoxymethyl CH₂, the chiral proton at C3, and the morpholine ring protons. Due to the chair conformation of the morpholine ring and the presence of the hydrochloride, the protons on the ring carbons (C2, C5, and C6) are diastereotopic and will likely appear as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| OCH₃ | ~3.4 | Singlet (s) | 3H | Typical for a methoxy group. |

| CH₂OCH₃ | 3.5 - 3.7 | Multiplet (m) | 2H | Diastereotopic protons adjacent to a chiral center. |

| Morpholine Ring Protons | 3.0 - 4.2 | Multiplet (m) | 7H | Complex overlapping signals due to axial/equatorial positions and coupling. Protons adjacent to the oxygen (C5, C6) will be downfield compared to those adjacent to the nitrogen (C2). The proton on the chiral carbon (C3) will be within this range. |

| N⁺H₂ | 9.0 - 11.0 | Broad Singlet (br s) | 2H | Exchangeable protons of the ammonium salt, often broad. |

Expertise & Experience: The prediction of complex multiplets for the morpholine ring protons is based on extensive data for substituted morpholines. The chair conformation leads to distinct axial and equatorial protons, which have different chemical shifts and coupling constants (J-values). The protonation of the nitrogen further deshields adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Six distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| OCH₃ | ~59 | Standard for a methoxy carbon. |

| CH₂OCH₃ | ~72 | Methylene carbon attached to an oxygen. |

| C3 | ~75 | Chiral carbon, deshielded by both the ring oxygen and the methoxymethyl group. |

| C2 | ~45 | Carbon adjacent to the protonated nitrogen. |

| C5, C6 | 65 - 70 | Carbons adjacent to the ring oxygen. C5 may be slightly different from C6 due to the influence of the C3 substituent. |

Authoritative Grounding: The chemical shifts for morpholine itself are around 47.7 ppm for the carbons adjacent to the nitrogen and 67.8 ppm for the carbons adjacent to the oxygen. The presence of the substituent at C3 and protonation at the nitrogen will cause shifts from these base values.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |

|---|---|---|---|

| 2700 - 2250 | N⁺-H stretch | Secondary Ammonium Salt | Broad and strong absorption, characteristic of ammonium salts. |

| 2950 - 2850 | C-H stretch | Alkanes (CH₂, CH₃) | Multiple sharp peaks for the various C-H bonds. |

| 1150 - 1050 | C-O stretch | Ether | Strong, characteristic absorption for the C-O-C ether linkages. |

| 1250 - 1020 | C-N stretch | Amine | Medium intensity absorption. |

Trustworthiness: The broad N⁺-H stretch is a highly reliable indicator of the hydrochloride salt form. The strong C-O stretch is a key feature of the morpholine ring and the methoxymethyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Observations (ESI-MS):

-

Molecular Ion: The primary observation will be the protonated molecule of the free base, [M+H]⁺, where M is the free base (S)-3-(Methoxymethyl)morpholine.

-

Molecular Formula of Free Base: C₆H₁₃NO₂

-

Molecular Weight of Free Base: 131.17 g/mol [3]

-

Expected [M+H]⁺: m/z = 132.10

-

Fragmentation Pathway: The fragmentation will likely involve the loss of the methoxymethyl group or cleavage of the morpholine ring.

Diagram 2: Predicted ESI-MS Fragmentation

Caption: Potential fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers to confirm the identity and purity of this important chiral building block. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity.

References

-

iChemical. This compound, CAS No. 218595-25-6. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

PubChem. 3-(Methoxymethyl)morpholine. Retrieved from [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

-

NIST Chemistry WebBook. Morpholine hydrochloride. Retrieved from [Link]

-

NIST Chemistry WebBook. Morpholine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (S)-3-(Methoxymethyl)morpholine Hydrochloride in Organic Solvents

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1] An active pharmaceutical ingredient (API) must dissolve to be absorbed, and understanding its behavior in various solvents is fundamental to designing robust formulation strategies, crystallization processes, and purification schemes.[2][3] This guide provides a comprehensive framework for determining and analyzing the solubility profile of (S)-3-(Methoxymethyl)morpholine hydrochloride, a chiral building block with significant potential in the synthesis of novel therapeutics.[4] As a hydrochloride salt, its solubility is expected to be highly dependent on the solvent's polarity and hydrogen bonding capabilities. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough solubility investigation.

Physicochemical Characterization of this compound and Selected Solvents

A prerequisite to any solubility study is a thorough understanding of the solute and solvent properties. The principle of "like dissolves like" serves as a foundational concept; compounds tend to be more soluble in solvents of similar polarity.[5]

This compound is a chiral morpholine derivative.[4] Its structure, featuring a polar morpholine ring, an ether linkage, and an ionic hydrochloride group, suggests a propensity for solubility in polar solvents, particularly those capable of hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | [4][6] |

| Molecular Weight | 167.63 g/mol | [4] |

| Physical Form | Solid | [7] |

| Storage | 2-8°C, sealed, dry, inert gas | [4][8] |

| Boiling Point (free base) | 180 °C at 760 mmHg | [4] |

A range of organic solvents with varying polarities should be selected to establish a comprehensive solubility profile.

Table 2: Properties of Selected Organic Solvents at 298.15 K

| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Polarity Index | Hydrogen Bonding |

| Methanol | CH₄O | 32.04 | 5.1 | Donor & Acceptor |

| Ethanol | C₂H₆O | 46.07 | 4.3 | Donor & Acceptor |

| Isopropanol | C₃H₈O | 60.10 | 3.9 | Donor & Acceptor |

| Acetonitrile | C₂H₃N | 41.05 | 5.8 | Acceptor |

| Acetone | C₃H₆O | 58.08 | 5.1 | Acceptor |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 4.4 | Acceptor |

| Toluene | C₇H₈ | 92.14 | 2.4 | Non-polar |

| Hexane | C₆H₁₄ | 86.18 | 0.1 | Non-polar |

Experimental Determination of Solubility: A Validated Approach

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[9]

Materials and Apparatus

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Vials and appropriate glassware

Experimental Workflow: Isothermal Saturation Method

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: The process of applying thermodynamic models to experimental solubility data to derive thermodynamic parameters.

Apparent Thermodynamic Analysis

The apparent standard enthalpy (ΔH°sol), Gibbs energy (ΔG°sol), and entropy (ΔS°sol) of solution can be calculated from the experimental solubility data using the van't Hoff analysis.

-

Apparent Gibbs Energy of Solution: ΔG°sol = -RT * ln(x)

-

Apparent Enthalpy of Solution: This is determined from the slope of the van't Hoff plot (ln(x) vs. 1/T). Slope = - ΔH°sol / R

-

Apparent Entropy of Solution: ΔS°sol = (ΔH°sol - ΔG°sol) / T

A positive ΔH°sol indicates that the dissolution process is endothermic, and solubility will increase with temperature. A positive ΔG°sol suggests a non-spontaneous dissolution process, while a positive ΔS°sol indicates an increase in disorder upon dissolution.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic determination and analysis of the solubility profile of this compound in organic solvents. By adhering to the principles of experimental rigor, including the gold-standard shake-flask method and essential solid-phase characterization, researchers can generate high-quality, reliable solubility data. The application of thermodynamic models not only allows for the correlation of this data but also provides valuable insights into the thermodynamics of the dissolution process.

The data generated from such studies is invaluable for guiding process development, enabling the rational design of crystallization processes, and informing the selection of appropriate solvent systems for formulation. Future work could extend this analysis to binary solvent systems, which are often employed in pharmaceutical manufacturing to fine-tune solubility and control crystal morphology.

References

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Semantic Scholar. (n.d.). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances.

- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.

- MySkinRecipes. (n.d.). This compound.

- ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- MDPI. (2021, November 23). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids.

- PubChem. (n.d.). 3-(Methoxymethyl)morpholine.

- Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.

- Longdom Publishing. (n.d.). Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development.

- Merck Index. (n.d.). Morpholine.

- ChemScene. (n.d.). (3S)-3-(Methoxymethyl)morpholine.

- MRO Chemicals. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 3-(Methoxymethyl)morpholine hydrochloride.

- BLDpharm. (n.d.). 218595-25-6|(S)-3-(Methoxymethyl)morpholine.

- BLDpharm. (n.d.). 955400-08-5|3-(Methoxymethyl)morpholine hydrochloride.

- Chemsrc. (2025, October 3). (R)-3-(MethoxyMethyl)-Morpholine HCl.

- iChemical. (n.d.). This compound, CAS No. 218595-25-6.

Sources

- 1. solitekpharma.com [solitekpharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound, CAS No. 218595-25-6 - iChemical [ichemical.com]

- 7. 3-(Methoxymethyl)morpholine hydrochloride | 955400-08-5 [sigmaaldrich.com]

- 8. 218595-25-6|(S)-3-(Methoxymethyl)morpholine|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract